![molecular formula C21H23N3O2 B2849352 2-[(2-ethylquinazolin-4-yl)oxy]-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1115871-36-7](/img/structure/B2849352.png)
2-[(2-ethylquinazolin-4-yl)oxy]-N-[4-(propan-2-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
A total of eighteen 2-((2-(4-(1H-1,2,4-triazol-1-yl)phenyl)quinazolin-4-yl)oxy)-N-phenylacetamide derivatives were designed and synthesized, via a hybrid pharmacophore approach . Among these compounds, the chemical structure of compound 4a was unambiguously confirmed by means of single-crystal X-ray diffraction analysis .Molecular Structure Analysis
The molecular structure of 2-[(2-Ethylquinazolin-4-yl)oxy]-N-[4-(propan-2-yl)phenyl]acetamide was confirmed by means of single-crystal X-ray diffraction analysis .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Quinazoline derivatives, including “2-[(2-ethylquinazolin-4-yl)oxy]-N-[4-(propan-2-yl)phenyl]acetamide”, have shown significant antibacterial activity . For example, some derivatives have demonstrated potent antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), a bacterium that causes rice bacterial blight .
Antifungal Activity
Quinazoline derivatives also exhibit antifungal properties . Some compounds have displayed comparable antifungal activity against Gloeosporium fructigenum, a fungus that causes fruit rot .
Antiviral Activity
Quinazoline derivatives have been found to have antiviral properties . This makes them potential candidates for the development of new antiviral drugs.
Anticancer Activity
Quinazoline derivatives have shown promise in the field of oncology . They have been found to inhibit the growth of cancer cells, making them potential candidates for cancer treatment.
Anti-Inflammatory Activity
Quinazoline derivatives have been found to possess anti-inflammatory properties . This makes them potential candidates for the treatment of inflammatory diseases.
Anticonvulsant Activity
Quinazoline derivatives have demonstrated anticonvulsant properties . This suggests that they could be used in the treatment of conditions such as epilepsy.
Analgesic Activity
Quinazoline derivatives have been found to have analgesic (pain-relieving) properties . This suggests that they could be used in the development of new pain relief medications.
Antipsychotic Activity
Quinazoline derivatives have shown antipsychotic properties . This suggests that they could be used in the treatment of psychiatric disorders.
Eigenschaften
IUPAC Name |
2-(2-ethylquinazolin-4-yl)oxy-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-4-19-23-18-8-6-5-7-17(18)21(24-19)26-13-20(25)22-16-11-9-15(10-12-16)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYBACOXKURJSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-ethylquinazolin-4-yl)oxy]-N-[4-(propan-2-yl)phenyl]acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.